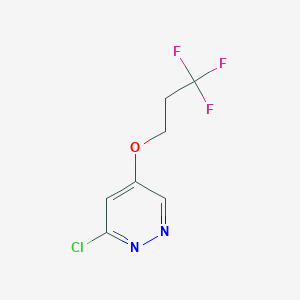
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a chemical compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group and a trifluoropropoxy group. It is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine typically involves the reaction of 3,3,3-trifluoropropanol with 3,5-dichloropyridazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The trifluoropropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Oxidized products may include pyridazine N-oxides.
Reduction: Reduced products may include partially or fully hydrogenated derivatives.
Hydrolysis: Hydrolyzed products include 3-chloro-5-hydroxypyridazine and trifluoropropanol.
科学研究应用
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chloro group can participate in electrophilic interactions, further influencing its biological activity .
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
3,5-Dichloropyridazine: Lacks the trifluoropropoxy group, making it less lipophilic.
3-Chloro-5-(3,3,3-trifluoropropyl)pyridazine: Similar but with a trifluoropropyl group instead of a trifluoropropoxy group.
Uniqueness
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is unique due to the presence of both a chloro and a trifluoropropoxy group, which confer distinct chemical and biological properties. The trifluoropropoxy group enhances its lipophilicity and potential for membrane interaction, while the chloro group allows for diverse chemical modifications .
生物活性
3-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a chlorine atom and a trifluoropropoxy group. The presence of these substituents may influence its lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoropropoxy group enhances membrane permeability, potentially allowing the compound to enter cells more readily.
Potential Targets
- Enzymatic Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives of pyridazines have demonstrated significant inhibitory activity against CDK2, suggesting that this compound may exhibit similar properties .
- Apoptosis Induction : Studies on related pyridazine compounds indicate that they can induce apoptosis in cancer cell lines by altering cell cycle progression and promoting programmed cell death .
Anticancer Activity
Research has indicated that pyridazine derivatives possess notable anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various human cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 11l | T-47D | 13.7 | CDK2 Inhibition |
| 11m | MDA-MB-231 | 20.1 | Apoptosis Induction |
These findings suggest that this compound may also exhibit similar anticancer effects.
Antimicrobial Activity
Pyridazine derivatives have shown promise as antimicrobial agents. For example, certain derivatives demonstrated significant activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various pyridazine derivatives found that several compounds significantly inhibited the growth of breast cancer cell lines (T-47D and MDA-MB-231), with some inducing apoptosis through increased Annexin V positivity in flow cytometric analysis .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of pyridazine derivatives in treating bacterial infections. Compounds exhibiting strong antibacterial activity were tested for their ability to reduce bacterial load in infected tissues, showing promising results comparable to standard antibiotics .
属性
CAS 编号 |
1346691-34-6 |
|---|---|
分子式 |
C7H6ClF3N2O |
分子量 |
226.58 g/mol |
IUPAC 名称 |
3-chloro-5-(3,3,3-trifluoropropoxy)pyridazine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-6-3-5(4-12-13-6)14-2-1-7(9,10)11/h3-4H,1-2H2 |
InChI 键 |
HBIHLLUKLCLKNG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN=C1Cl)OCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















